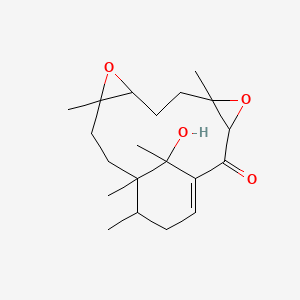

Phomactin F

Description

Properties

Molecular Formula |

C20H30O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

17-hydroxy-5,10,13,14,17-pentamethyl-4,9-dioxatetracyclo[11.3.1.03,5.08,10]heptadec-1(16)-en-2-one |

InChI |

InChI=1S/C20H30O4/c1-12-6-7-13-15(21)16-19(4,24-16)9-8-14-18(3,23-14)11-10-17(12,2)20(13,5)22/h7,12,14,16,22H,6,8-11H2,1-5H3 |

InChI Key |

UTBSUBYHIWUOSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC=C2C(=O)C3C(O3)(CCC4C(O4)(CCC1(C2(C)O)C)C)C |

Synonyms |

phomactin F |

Origin of Product |

United States |

Biosynthetic Pathways and Mechanistic Insights for Phomactin F

Identification and Characterization of Phomactin Biosynthetic Gene Clusters (phm)

The genetic foundation for the production of phomactins was uncovered through the identification of the phomactin biosynthetic gene cluster, designated as phm. researchgate.netnih.gov This gene cluster was located in the marine fungus Phoma sp. ATCC 74077, the organism from which phomactins were originally isolated. researchgate.netnih.govrsc.orgrsc.org Research has shown that despite the structural complexity of the phomactin scaffold, the biosynthetic pathway is remarkably concise. researchgate.netnih.govresearchgate.net The entire phm gene cluster responsible for generating the diverse range of phomactin structures relies on just two key enzymes. researchgate.netnih.govrsc.orgrsc.org The identification of this compact gene cluster has been a crucial first step, paving the way for detailed biochemical characterization of the pathway and enabling heterologous expression and synthetic biology approaches for the production of these compounds. researchgate.netnih.gov

Enzymatic Catalysis in Phomactin Biosynthesis

The biosynthesis of the complex phomactin core structure is accomplished by a minimal two-enzyme cascade. researchgate.netnih.govmdpi.com This enzymatic system is responsible for both the formation of the foundational diterpene skeleton and its subsequent elaborate oxidative decorations that lead to compounds like Phomactin F. researchgate.netnih.gov

The initial and pivotal step in the biosynthesis is catalyzed by PhmA, a Type I diterpene cyclase. researchgate.netnih.gov This enzyme utilizes the universal C20 diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), as its substrate. rsc.orgrsc.orgmdpi.com PhmA orchestrates a complex cyclization cascade involving significant skeletal rearrangements to form the core hydrocarbon intermediate, phomactatriene. researchgate.netnih.govrsc.orgrsc.org This step establishes the characteristic bicyclo[9.3.1]pentadecane framework of the phomactin family. researchgate.netresearchgate.net The reaction is a testament to the power of terpene cyclases to generate complex polycyclic structures from a linear isoprenoid precursor. mdpi.com

Following the formation of the phomactatriene skeleton by PhmA, the cytochrome P450 monooxygenase, PhmC, takes over. researchgate.netnih.govresearchgate.net This versatile enzyme is responsible for the extensive oxidative modifications observed across the phomactin family. researchgate.netrsc.orgrsc.org PhmC sequentially catalyzes oxidation at multiple sites on the phomactatriene scaffold. researchgate.netnih.govresearchgate.net These modifications, including hydroxylations and other oxidative transformations, generate the structural diversity seen in the various phomactin congeners, including this compound. researchgate.netnih.gov The multi-functionality of PhmC highlights the efficiency of this two-enzyme pathway in creating a wide array of complex natural products. researchgate.net

Proposed Biosynthetic Cascade from Geranylgeranyl Diphosphate (GGPP)

The proposed biosynthetic pathway to this compound and its congeners is a streamlined and elegant process beginning with a universal precursor. researchgate.netresearchgate.net

Initiation : The pathway starts with the acyclic C20 isoprenoid, geranylgeranyl diphosphate (GGPP). mdpi.comresearchgate.net

Cyclization : The diterpene cyclase PhmA catalyzes the cyclization of GGPP. This is not a simple cyclization but involves a series of carbocation-mediated cyclization events and attendant rearrangements to produce the key intermediate, phomactatriene. researchgate.netresearchgate.net

Oxidation : The P450 monooxygenase PhmC then acts upon the phomactatriene scaffold. It introduces a series of oxidative functional groups at various positions. This sequential and site-specific oxidation leads to the array of phomactin natural products, with the specific pattern of oxidation determining the final structure, such as this compound. researchgate.netnih.govresearchgate.net

This two-enzyme cascade efficiently transforms a simple linear precursor into a family of structurally complex and biologically active diterpenoids. researchgate.netnih.gov

Isotope Labeling Studies for Elucidating Rearrangement Mechanisms

To unravel the intricate skeletal rearrangements catalyzed by PhmA, isotope labeling experiments have been instrumental. researchgate.netnih.govresearchgate.net These studies provided direct evidence for the complex bond migrations that occur during the transformation of GGPP into the phomactatriene core. researchgate.net

Key findings from these experiments include:

¹³C-labeling experiments : These studies revealed a crucial 1,2-methyl shift during the biosynthesis of the phomactin scaffold. researchgate.net

²H-labeling experiments : Deuterium labeling studies were critical in demonstrating two key 1,2-hydride shifts. Specifically, a hydride was shown to migrate from C14 to C15, and another from C10 to C11. researchgate.net

These mechanistic investigations, supported by the elucidation of the crystal structure of PhmA, have provided a deep understanding of the novel enzymatic mechanism that governs the formation of the unique phomactin diterpene skeleton. researchgate.netnih.gov

Comparative Biosynthetic Relationships with Other Terpenoid Families (e.g., Taxanes)

The biosynthesis of phomactins shares a remarkable and intriguing relationship with that of the taxanes, a well-known family of anticancer compounds that includes Taxol (paclitaxel). acs.orgresearchgate.netacs.orgnih.gov This connection points to a shared evolutionary origin and common biosynthetic logic. researchgate.net

The primary evidence for this relationship lies in the early stages of their respective biosynthetic pathways:

Common Precursor : Both pathways begin with the same C20 precursor, geranylgeranyl diphosphate (GGPP). researchgate.netopenrepository.com

Shared Intermediate : There is strong evidence that both pathways proceed through a common carbocation intermediate, the verticillenyl cation. researchgate.netrsc.org This pivotal intermediate represents a branch point where the biosynthetic cascade can diverge, leading to either the phomactin or the taxane (B156437) skeleton. researchgate.net

Structural Similarity : The product of the PhmA enzyme, phomactatriene, is structurally similar to taxadiene, the corresponding cyclized intermediate in Taxol biosynthesis. researchgate.net

This biosynthetic link between a fungal secondary metabolite (phomactin) and a plant-derived natural product (taxane) is a fascinating example of convergent evolution in natural product biosynthesis and provides targets for bioengineering efforts. acs.orgresearchgate.net

Biological Activities and Molecular Mechanisms of Phomactin F

Platelet-Activating Factor (PAF) Receptor Antagonism

Platelet-activating factor (PAF) is a powerful phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. researchgate.netpatsnap.com Phomactins, as a class of compounds, are effective antagonists of the PAF receptor, meaning they can inhibit the binding of PAF to its receptor and consequently block its downstream signaling pathways. researchgate.netresearchgate.net This antagonistic action gives them therapeutic potential for managing diseases mediated by PAF. researchgate.net

Competitive Binding to PAF Receptors

The mechanism by which phomactins inhibit PAF's effects is through competitive binding to the PAF receptor. mdpi.com Studies have shown that these compounds directly compete with PAF for its binding sites on human platelet membranes. nih.govguidetopharmacology.org A study on a range of natural and synthetic phomactin analogues revealed that they exhibit PAF antagonism with pIC50 values between 5.6 and 6.2. nih.gov This indicates a moderate but significant affinity for the PAF receptor. The research also noted that variations in the structure and stereochemistry among different phomactins had a relatively modest impact on their ability to inhibit PAF binding. nih.gov This competitive antagonism is the primary mechanism behind their ability to block PAF-induced platelet aggregation and other cellular responses. mdpi.com

Therapeutic Relevance of PAF Antagonism in Inflammatory and Allergic Responses

The antagonistic effect of Phomactin F and other phomactins on the PAF receptor holds significant therapeutic promise for inflammatory and allergic conditions. patsnap.comacs.org PAF is a key player in the inflammatory cascade and is implicated in allergic reactions such as allergic rhinitis and anaphylaxis by increasing vascular permeability and promoting histamine (B1213489) release. patsnap.comnih.govmdpi.com By blocking the PAF receptor, antagonists like the phomactins can mitigate these effects. patsnap.com This could lead to a reduction in the severity of allergic symptoms and inflammatory responses. patsnap.comnih.gov The potential to modulate PAF's pro-inflammatory and allergic effects makes PAF receptor antagonists an area of active research for new therapeutic strategies. nih.govatsjournals.org

Preclinical Assessment of Anti-Tumor Activity

In addition to their PAF antagonistic properties, phomactins have demonstrated potential as anti-tumor agents in preclinical studies. nih.govsci-hub.se This has opened up another avenue for research into the therapeutic applications of this class of compounds.

In Vitro Suppression of Tumor Cell Repopulation Post-Radiation Therapy

A significant finding in the preclinical evaluation of phomactins is their ability to suppress the repopulation of tumor cells following radiation therapy. researchgate.netnih.govscispace.com A collaborative study highlighted the beneficial effects of several phomactins in slowing down the rate at which tumor cells regrow after being treated with gamma radiation. researchgate.netnih.gov This effect was observed in vitro and suggests that phomactins could potentially be used as an adjunct to radiotherapy to improve treatment outcomes by preventing or delaying cancer recurrence. nih.govsci-hub.se

Cellular and Molecular Pathways Modulated by Phomactins in Cancer Models

The anti-tumor activity of natural compounds often involves the modulation of various cellular and molecular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. nih.govnih.gov While the specific pathways modulated by this compound are still under investigation, research on related compounds and other natural products provides a framework for understanding their potential mechanisms. Natural compounds can induce cell cycle arrest, trigger apoptosis (both intrinsic and extrinsic pathways), generate reactive oxygen species (ROS), and down-regulate key signaling pathways that are often hyperactive in cancer. nih.gov The complex and intricate signaling networks within the tumor microenvironment, including pathways like PI3K/AKT/mTOR and MAPK, are potential targets for such compounds. nih.govresearchgate.net Further research is needed to elucidate the precise molecular targets and pathways through which this compound exerts its anti-tumor effects.

Structure Activity Relationship Sar Studies of Phomactin F Derivatives

Identification of Key Structural Determinants for PAF Antagonistic Activity

The primary structural components identified as critical for potent PAF antagonism include the lipophilicity of the side chain at the C-7 and C-8 positions, the nature of the substituent at C-20, and the stereochemistry of the hydroxyl group at the C-2 position. The integrity of the complex carbocyclic framework is also believed to be fundamental for orienting the key interacting groups in the appropriate three-dimensional space to effectively bind to the PAF receptor.

Impact of Specific Substitutions on Inhibitory Potency

Systematic modifications of the Phomactin F structure have provided valuable insights into the impact of specific substitutions on its inhibitory potency against PAF. The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, serve as a quantitative measure of this potency.

A key study by Sugano et al. in 1996, published in the Journal of Medicinal Chemistry, laid the groundwork for understanding these relationships. For instance, Phomactin D, a closely related analogue, was identified as the most potent in the series, with an IC50 of 0.12 μM for binding to the PAF receptor and 0.80 μM for inhibiting PAF-induced platelet aggregation. acs.org In contrast, this compound itself showed weaker activity, with a binding inhibition IC50 of 35.9 μM. acs.org This highlights the significant influence of the side chain at C-7 and C-8 on activity.

Further studies on a range of natural and unnatural phomactins have shown PAF antagonism with pIC50 values (the negative logarithm of the IC50 value) in the range of 5.6 to 6.2. nih.gov This indicates that while variations in the core structure can modulate activity, the phomactin scaffold generally provides a good starting point for PAF antagonism.

Below is an interactive data table summarizing the reported inhibitory activities of selected Phomactin derivatives.

| Compound | Modification from this compound | PAF Receptor Binding IC50 (µM) | PAF-Induced Platelet Aggregation IC50 (µM) | pIC50 |

| Phomactin D | Different side chain at C-7/C-8 | 0.12 acs.org | 0.80 acs.org | Not Reported |

| Phomactin E | Different side chain at C-7/C-8 | 5.3 acs.org | Not Reported | Not Reported |

| This compound | - | 35.9 acs.org | Not Reported | Not Reported |

| Various Analogues | Structural & Stereochemical Variations | Not Reported | Not Reported | 5.6-6.2 nih.gov |

Conformational Requirements for Biological Efficacy

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical for its interaction with a biological target. For this compound and its derivatives, the specific conformation of the bicyclo[9.3.1]pentadecane ring system is thought to be a key factor in its ability to bind to the PAF receptor.

Computational and Spectroscopic Approaches in SAR Elucidation

The elucidation of the structure-activity relationships of this compound derivatives has been significantly aided by modern analytical techniques.

Spectroscopic Approaches: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, have been indispensable in determining the absolute and relative stereochemistry of newly isolated and synthesized phomactin analogues. For instance, the structures of Phomactins K, L, M, N, O, and P were elucidated using these techniques. This precise structural information is the foundation upon which any meaningful SAR study is built. By accurately mapping the three-dimensional structure of these compounds, researchers can correlate specific structural features with their observed biological activities.

Computational Approaches: While specific molecular docking or molecular dynamics simulation studies focusing exclusively on this compound and the PAF receptor are not widely documented, the field of computational chemistry offers powerful tools for investigating such interactions. Molecular modeling could be employed to predict the binding mode of this compound and its derivatives within the active site of the PAF receptor. Such studies could help to rationalize the observed SAR data, for example, by demonstrating how a more lipophilic side chain at C-7/C-8 might lead to more favorable hydrophobic interactions with the receptor. Although not directly involving phomactins, molecular docking studies have been successfully used to understand the binding of other antagonists to the PAF receptor, providing a framework for future computational investigations of the phomactin class of compounds.

Advanced Synthetic Methodologies for Phomactin F and Analogues

Strategies for Total Synthesis of Phomactin F

The total synthesis of phomactins, including analogues that share the core structure of this compound, has been a subject of intense research for over two decades. researchgate.net The primary challenge lies in the construction of the complex bicyclo[9.3.1]pentadecane core, a bridged macrocyclic system, coupled with the stereochemically dense cyclohexyl fragment. researchgate.netnih.gov

Unified Asymmetric Approaches Utilizing C-C Bond Cleavage Reactions

A groundbreaking and unified strategy for the asymmetric total synthesis of several phomactin congeners has been developed, leveraging the power of C-C bond cleavage. nih.govacs.org This approach effectively addresses a key hurdle in phomactin synthesis: the enantioselective construction of the congested cyclohexyl core. nih.gov

The strategy commences with the readily available chiral pool compound (+)-carvone. nih.govorganic-chemistry.org A key transformation involves a Rh(I)-catalyzed C-C bond cleavage of a hydroxylated pinene derivative, which is itself derived from carvone (B1668592). nih.govresearchgate.net This skeletal remodeling provides access to uniquely substituted cyclohexenone intermediates that would be difficult to prepare using traditional methods. nih.govacs.org This innovative use of transition-metal-mediated C-C bond cleavage enables the efficient and enantioenriched synthesis of diverse phomactin family members. nih.govnih.gov For instance, the Sarpong group demonstrated that this method could be used to synthesize phomactins A, K, P, R, and T, showcasing the versatility of this C-C bond cleavage strategy. nih.gov

Macrocyclization Techniques (e.g., Nozaki-Hiyama-Kishi Coupling, Wittig Rearrangement, Ring-Closing Metathesis)

The formation of the characteristic macrocyclic ring of the phomactins is a critical step in their total synthesis, and various macrocyclization techniques have been employed to achieve this.

Nozaki-Hiyama-Kishi (NHK) Coupling: This chromium(II)/nickel(II)-mediated coupling has proven to be a powerful tool for the macrocyclization step in phomactin synthesis. msu.edursc.org It involves the intramolecular coupling of an aldehyde with a vinyl iodide to form the macrocyclic ring. rsc.orgrsc.org This method has been successfully used to construct the bicyclo[9.3.1]pentadecane ring system present in phomactins. researchgate.netmsu.edu The NHK reaction can be highly stereoselective in forming the resulting alcohol, a feature that is crucial for establishing the correct stereochemistry in the final natural product. msu.edu

Wittig Rearrangement: The organic-chemistry.orgnih.gov-Wittig rearrangement is another key strategy that has been explored in the synthesis of the phomactin core. researchgate.net This sigmatropic rearrangement allows for the stereoselective formation of complex homoallylic alcohols, which can be valuable intermediates in the construction of the macrocycle. researchgate.netnumberanalytics.com

Ring-Closing Metathesis (RCM): RCM, a powerful method for the formation of large rings, has also been applied to the synthesis of the phomactin ring system. researchgate.net This reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' catalyst, can be used to form the macrocycle from a polyene precursor. researchgate.net

Suzuki Macrocyclization: An intramolecular Suzuki coupling has been effectively used to forge the macrocyclic ring of phomactin D. researchgate.net This palladium-catalyzed cross-coupling reaction between a B-alkyl-9-BBN derivative and a vinyl iodide provides an efficient means of constructing the macrocycle. researchgate.netacs.org

Cascade Cyclizations and Stereoselective Transformations

Cascade reactions, where multiple bond-forming events occur in a single operation, offer an elegant and efficient approach to building molecular complexity. In the context of phomactin synthesis, cascade cyclizations have been instrumental in constructing the intricate ring systems.

One notable example is the Prins/Conia-ene cascade cyclization. researchgate.netpkusz.edu.cn This one-pot reaction has been developed for the asymmetric synthesis of the highly functionalized 1-oxadecalin core (AB ring system) of phomactin A. researchgate.netpkusz.edu.cn The cascade is initiated by an In(OTf)3-catalyzed Prins cyclization, followed by a Conia-ene reaction to furnish the desired bicyclic system with excellent diastereoselectivity. pkusz.edu.cn

Another approach involves Lewis acid-promoted cascade cyclizations of macrocyclic alkynones. nih.govacs.org In these reactions, a β-iodoallenolate intermediate is generated, which then undergoes an intramolecular aldol (B89426) reaction to form a cyclohexenyl alcohol, a key structural motif in the phomactins. nih.govacs.org

Stereoselective transformations are paramount throughout the synthesis to control the numerous chiral centers within the phomactin scaffold. These include diastereoselective reductions, epoxidations, and hydroxylations. researchgate.net For instance, late-stage γ-hydroxylation of an enone has been employed to install the C-ring of phomactin A. researchgate.netpkusz.edu.cn

Bioinspired Synthetic Approaches

The biosynthetic pathway of the phomactins is thought to involve the cyclization of a geranylgeranyl pyrophosphate precursor. researchgate.net This has inspired synthetic strategies that aim to mimic this natural process. researchgate.netmendeley.com A collaborative effort has led to a bioinspired, unified approach that has successfully achieved the total synthesis of six phomactin congeners. researchgate.netnih.gov This strategy often involves the late-stage functionalization of a common intermediate, mirroring the divergent nature of biosynthesis. nih.gov

Synthesis of Phomactin Analogues for Enhanced Bioactivity

The synthesis of phomactin analogues is crucial for exploring structure-activity relationships (SAR) and identifying compounds with improved biological profiles. msu.edu The modular nature of many of the total synthesis strategies allows for the creation of diverse analogues by modifying the building blocks or introducing functional groups at various positions.

For example, the unified approach utilizing C-C bond cleavage provides access to a common intermediate that can be elaborated into different phomactin congeners. nih.gov This allows for systematic modifications to the macrocycle and the cyclohexyl core. By varying the oxidation state and functional groups on the phomactin scaffold, chemists can probe the key interactions with the PAF receptor and potentially develop more potent or selective antagonists. nih.gov

| Synthetic Strategy | Key Reaction | Application in Phomactin Synthesis | Reference |

| Unified Asymmetric Synthesis | Rh(I)-catalyzed C-C bond cleavage | Construction of the enantioenriched cyclohexyl core from (+)-carvone. | nih.gov, acs.org |

| Macrocyclization | Nozaki-Hiyama-Kishi (NHK) Coupling | Intramolecular coupling of an aldehyde and vinyl iodide to form the bicyclo[9.3.1]pentadecane ring. | rsc.org, msu.edu |

| Macrocyclization | Ring-Closing Metathesis (RCM) | Formation of the macrocycle from a polyene precursor using Grubbs' catalyst. | researchgate.net |

| Macrocyclization | Suzuki Macrocyclization | Intramolecular coupling of a B-alkyl-9-BBN derivative and a vinyl iodide. | researchgate.net, acs.org |

| Cascade Cyclization | Prins/Conia-ene Cascade | One-pot synthesis of the 1-oxadecalin core. | researchgate.net, pkusz.edu.cn |

| Bioinspired Synthesis | Late-stage functionalization | Mimicking the divergent biosynthetic pathway to access multiple phomactin congeners. | mendeley.com, researchgate.net |

Challenges and Innovations in Constructing the Phomactin Core Structure

The construction of the phomactin core structure is fraught with challenges that have spurred significant innovation in synthetic methodology.

Challenges:

Construction of the Bicyclo[9.3.1]pentadecane Ring System: Forming this strained, bridged macrocycle is a major hurdle. nih.gov

Stereocontrol: The dense array of stereocenters, particularly in the cyclohexyl portion, requires highly stereoselective reactions. nih.gov

Functional Group Compatibility: The presence of sensitive functional groups throughout the synthesis necessitates the use of mild and selective reagents. nih.gov

Late-Stage Functionalization: Introducing oxygenation and other functional groups at a late stage in the synthesis can be difficult due to the complex and sterically hindered nature of the core structure. nih.govpkusz.edu.cn

Innovations:

C-C Bond Cleavage for Skeletal Remodeling: The use of transition metal-catalyzed C-C bond cleavage to reconfigure readily available starting materials like carvone represents a major conceptual advance. nih.govnih.gov

Novel Cascade Reactions: The development of new cascade cyclizations, such as the Prins/Conia-ene cascade, has enabled the rapid and efficient assembly of key structural components. pkusz.edu.cnpkusz.edu.cn

Unified and Divergent Strategies: The design of synthetic routes that lead to a common intermediate from which multiple phomactin congeners can be synthesized has greatly improved the efficiency of accessing these natural products and their analogues. researchgate.netnih.gov

Intramolecular Cycloadditions: An unconventional intramolecular oxa-[3+3] cycloaddition has been explored to simultaneously construct the 12-membered D-ring and the 1-oxadecalin system of phomactin A. nih.govacs.org

The ongoing efforts to synthesize this compound and its analogues continue to push the boundaries of modern organic synthesis, leading to the discovery of new reactions and strategies that have broad applicability in the synthesis of other complex natural products.

Formation of the Densely Functionalized Cyclohexyl Core

A primary hurdle in the synthesis of phomactins is the construction of the sterically congested and highly functionalized cyclohexyl core in an enantiomerically pure form. nih.gov Various strategies have been developed to tackle this challenge, often involving the use of readily available chiral starting materials and sophisticated bond-forming reactions.

One prominent approach leverages a C-C bond cleavage strategy starting from the natural product (+)-carvone. nih.govescholarship.org This method allows for the enantiospecific formation of the cyclohexyl core. nih.gov A key transformation in this sequence is the Rh(I)-catalyzed C-C bond cleavage of a cyclobutanol (B46151) intermediate derived from carvone. nih.govacs.org This strategic bond scission remodels the carbon skeleton to produce a cyclohexenone derivative that maps directly onto the core structure of the phomactins. nih.gov This approach has proven versatile, enabling the synthesis of several phomactin congeners. escholarship.org

Another successful strategy involves an intramolecular aldol condensation. By carefully designing a precursor molecule, a conjugate reduction of an enone can trigger an in situ intramolecular aldol reaction to construct the tetrasubstituted cyclohexane (B81311) nucleus. nih.gov This method efficiently establishes the critical stereocenters of the cyclohexyl ring.

The table below summarizes key strategies employed in the formation of the cyclohexyl core.

| Starting Material | Key Reaction(s) | Research Group/Author |

| (+)-Carvone | Rh(I)-catalyzed C-C bond cleavage of a cyclobutanol intermediate | Sarpong nih.govorganic-chemistry.org |

| Enone precursor | Conjugate reduction and in situ intramolecular aldol condensation | Unspecified nih.gov |

| Cyclohexyl fragment and a "strap" fragment | Convergent coupling | Yamada nih.gov |

Stereocontrol in Polycyclic Systems

Achieving precise stereocontrol across the multiple stereogenic centers of the polycyclic phomactin framework is a formidable challenge. The rigid and strained nature of the bicyclo[9.3.1]pentadecane core dictates the spatial arrangement of substituents, making stereoselective transformations crucial. nih.gov

In the synthesis of phomactin A, a notable example of stereocontrol is the use of a one-pot oxidation/reduction sequence to resolve a mixture of alcohol diastereomers into a single, desired diastereomer. nih.gov This was critical as only one of the diastereomers was found to be reactive in subsequent steps. The choice of reducing agent can also dramatically influence the stereochemical outcome. For instance, the reduction of a ketone intermediate with NaBH4/CeCl3 or LiAlH4 exclusively yielded Sch 49027, while using a sterically larger reductant like DIBAL-H or Red-Al produced a mixture of phomactin A and Sch 49027, allowing for the isolation of phomactin A. nih.gov

Sigmatropic rearrangements, known for their high stereospecificity, have also been explored. An enantioselective reductive Eschenmoser-Claisen rearrangement catalyzed by a chiral 1,3,2-diazaphospholene-hydride has been developed to control the formation of two new acyclic stereogenic centers. researchgate.net This highlights the power of pericyclic reactions in establishing complex stereochemical arrays.

Furthermore, cascade reactions have been instrumental in building the polycyclic system with excellent stereocontrol. A Prins/Conia-ene cascade cyclization has been utilized to construct the 5-6-5 tricyclic furanochroman skeleton of phomactin A in a single pot. frontiersin.orgresearchgate.net This powerful reaction forms multiple carbon-carbon and carbon-heteroatom bonds with high diastereoselectivity. researchgate.net

The table below details some of the methods used for stereocontrol in the synthesis of phomactin systems.

| Method | Application | Key Features |

| Diastereoselective Reduction | Reduction of a ketone intermediate to form phomactin A. nih.gov | The choice of reducing agent (e.g., DIBAL-H, Red-Al) dictates the stereochemical outcome. nih.gov |

| One-pot Oxidation/Reduction | Resolution of alcohol diastereomers. nih.gov | Converts a mixture of diastereomers to a single competent diastereomer. nih.gov |

| Enantioselective Reductive Eschenmoser-Claisen Rearrangement | Formation of acyclic stereogenic centers. researchgate.net | Catalyzed by a chiral 1,3,2-diazaphospholene-hydride, provides full control over the two newly formed stereocenters. researchgate.net |

| Prins/Conia-ene Cascade Cyclization | Construction of the tricyclic furanochroman skeleton of phomactin A. frontiersin.orgresearchgate.net | One-pot reaction forming multiple bonds with high diastereoselectivity. researchgate.net |

Addressing Synthetic Complexities in Oxadecalin Formation

The oxadecalin core embedded within phomactin A introduces an additional layer of synthetic complexity due to its inherent strain and multiple stereocenters. nih.govnih.gov The formation of this bridged ether system requires carefully orchestrated strategies.

One approach to construct the oxadecalin core involves a highly stereoselective Diels-Alder reaction. capes.gov.br By reacting a functionalized vinyl pyran with a suitable dienophile, an adduct with the correct stereochemical arrangement necessary for elaborating into the oxadecalin core of phomactin A can be obtained. capes.gov.br

Cascade reactions have also proven to be a powerful tool for the formation of the oxadecalin moiety. An epoxide-opening cascade was envisioned to form a tetrahydropyranone derivative, a key intermediate for phomactin A. nih.gov This involved the formation of a bis-epoxide, which, upon treatment with water, could theoretically open both epoxides to form the desired cyclic ether. nih.gov

Another innovative strategy employs a Prins/Conia-ene cascade cyclization to construct the highly functionalized 1-oxadecalin core in a one-pot protocol. researchgate.net This method has been successfully applied in a formal synthesis of (+)-phomactin A. researchgate.net Additionally, an intramolecular oxa-[3+3] annulation strategy has been developed to construct the architecturally distinct ABD-tricycle of phomactin A. nih.gov

The treatment of a macrocyclic alkynone with magnesium iodide has been shown to initiate cyclization cascades that can produce the oxadecalin core of phomactin A. acs.org This method also led to the discovery of an unexpected transannular cation-olefin cyclization, highlighting the potential for novel reactivity in these complex systems. acs.org

The table below outlines various approaches to the formation of the oxadecalin core.

| Method | Key Features |

| Diels-Alder Reaction | Highly stereoselective cycloaddition of a vinyl pyran and a dienophile. capes.gov.br |

| Epoxide-Opening Cascade | Sequential opening of a bis-epoxide to form a tetrahydropyranone derivative. nih.gov |

| Prins/Conia-ene Cascade Cyclization | One-pot formation of the highly functionalized 1-oxadecalin core. researchgate.net |

| Intramolecular Oxa-[3+3] Annulation | Construction of the ABD-tricycle of phomactin A. nih.gov |

| Magnesium Iodide-initiated Cyclization | Cascade cyclization of a macrocyclic alkynone to form the oxadecalin core. acs.org |

Future Research Directions and Potential Preclinical Applications

Exploration of Novel Phomactin Congeners from Marine Microorganisms

The marine environment remains a largely untapped reservoir of microbial diversity and, consequently, novel chemistry. hebmu.edu.cn The discovery of new phomactin congeners is a promising research avenue. To date, over 20 distinct phomactins have been isolated from various fungi, such as Phoma sp. and Biatriospora sp. researchgate.netnih.govresearchgate.net Continued isolation efforts from diverse marine fungi are likely to yield additional analogues with potentially improved or novel bioactivities.

For instance, a collaborative study led to the isolation of six new phomactins (Q-V) from the marine-derived fungus Biatriospora sp. (CBMAI 1333). researchgate.net Another research effort on an unidentified marine fungus yielded phomactins K, L, and M. researchgate.net These discoveries underscore the chemical diversity that can be generated by these organisms. Future work will likely involve advanced metabolomics and genome mining techniques to more efficiently identify and isolate these new compounds from fungal cultures. researchgate.net

Table 1: Selected Novel Phomactin Congeners from Marine Fungi

| Phomactin Congener | Source Organism | Key Finding | Reference |

|---|---|---|---|

| Phomactins K, L, M | Unidentified marine-derived fungus | Isolation and structural elucidation of three novel diterpenes. | researchgate.net |

| Phomactins N, O, P | Unidentified marine-derived fungus | Isolation and structural determination by spectroscopic data and X-ray diffraction. | researchgate.net |

| Phomactins Q-V | Biatriospora sp. (CBMAI 1333) | Isolation spurred the development of a unified total synthesis approach. | researchgate.net |

| Phomactin W | Phoma sp. ATCC 74077 | A new derivative identified alongside seven known congeners. | researchgate.net |

Application of Synthetic Biology for Enhanced Phomactin Production

The natural production of phomactins by fungi is often in low quantities, hindering extensive biological evaluation. hebmu.edu.cn Synthetic biology offers a powerful solution to this bottleneck. Recent breakthroughs have identified the biosynthetic gene cluster (phm) responsible for phomactin production in Phoma sp. ATCC 74077. nih.govrsc.org Remarkably, the complex phomactin core is synthesized by just two key enzymes: a type I diterpene cyclase (PhmA) and a versatile P450 monooxygenase (PhmC). nih.govrsc.orgresearchgate.net

This fundamental understanding paves the way for several biotechnological strategies:

Heterologous Expression: Transferring the phm gene cluster into a more robust and easily culturable host organism, like Aspergillus oryzae, could significantly increase yields. rsc.orgmdpi.com This approach has been successful for other complex natural products. mdpi.com

Enzyme Engineering: Modifying the PhmA or PhmC enzymes could lead to the production of novel, "unnatural" phomactin derivatives with tailored properties.

Pathway Optimization: Engineering the metabolic pathways of the host organism to increase the supply of the precursor molecule, geranylgeranyl diphosphate (B83284) (GGPP), could further boost production. nih.gov

These synthetic biology approaches are foundational for creating a sustainable supply of Phomactin F and its analogues for preclinical studies. nih.govresearchgate.net

Development of this compound-based Probes for Target Identification

While phomactins are known antagonists of the Platelet-Activating Factor (PAF) receptor, a complete understanding of their mechanism of action and potential off-targets requires more advanced tools. researchgate.netnih.govrsc.org The development of chemical probes based on the this compound scaffold is a critical next step.

This strategy involves chemically modifying the this compound molecule by attaching a reporter tag, such as biotin (B1667282) or a fluorescent dye. umsl.edu These tagged molecules, or "affinity probes," can then be used in cell or tissue extracts. The probe binds to its cellular targets, and the tag allows for the subsequent isolation and identification of these target proteins using techniques like mass spectrometry. umsl.edu This "Activity-Based Protein Profiling" (ABPP) approach can provide an unbiased, system-wide map of the protein interactions of this compound, potentially uncovering new mechanisms of action and explaining its diverse biological effects. umsl.edu

Investigation of this compound in Broader Disease Models (e.g., Cardiovascular, Immunological)

Phomactins were initially identified as antagonists of the Platelet-Activating Factor (PAF) receptor, a key mediator in inflammatory and allergic responses. researchgate.netresearchgate.net This activity inherently links them to cardiovascular and immunological diseases. researchgate.netsyracuse.edunih.gov PAF is implicated in a range of pathologies, including asthma, sepsis, and cardiovascular disease. researchgate.netnih.gov Therefore, a significant future direction is the systematic evaluation of this compound and its potent congeners in a wider array of disease models.

Cardiovascular Disease: Given PAF's role in platelet aggregation and inflammation, which are central to atherosclerosis, this compound could be investigated in models of this disease. nih.gov Its potential to modulate inflammatory responses within blood vessels warrants further study. syracuse.edu

Immunological Disorders: The immunosuppressive potential of phomactins is an area of growing interest. researchgate.net PAF is involved in various immune cell functions, and antagonists like this compound could be tested in models of autoimmune diseases, where the immune system mistakenly attacks the body's own tissues. google.com Some studies have already demonstrated the beneficial effects of phomactins in suppressing the repopulation of tumor cells after radiation therapy, hinting at immunomodulatory effects. researchgate.netnih.gov

Opportunities for Collaborative Research in Isolation, Synthesis, and Bioactivity Profiling

The journey of a natural product from discovery to potential therapeutic application is inherently multidisciplinary. The study of this compound is a prime example of where collaboration is not just beneficial, but essential. researchgate.netnih.gov Future progress will depend on synergistic efforts between different scientific fields:

Marine Microbiology and Chemistry: For the continued discovery, isolation, and structural elucidation of new phomactin congeners from unique marine environments. nih.govthieme-connect.com

Synthetic Organic Chemistry: To develop efficient and scalable total syntheses of promising phomactins like this compound, enabling the production of sufficient quantities for biological testing and creating structural analogues for structure-activity relationship (SAR) studies. nih.govresearchgate.net

Biotechnology and Synthetic Biology: To engineer microbial hosts for enhanced production, overcoming the supply limitations of natural isolation. nih.govresearchgate.net

Pharmacology and Cell Biology: To conduct in-depth bioactivity profiling, elucidate mechanisms of action using chemical probes, and test the therapeutic potential of these compounds in relevant disease models. nih.govresearchgate.net

Such collaborative frameworks, as demonstrated by successful studies that have linked isolation, synthesis, and bioactivity testing, will accelerate the translation of basic scientific discoveries about this compound into tangible preclinical candidates. researchgate.netnih.gov

Q & A

Q. What are the key structural features of Phomactin F, and how do they influence its bioactivity?

this compound belongs to the diterpenoid phomactin family, characterized by a 12-membered macrocyclic core with multiple stereocenters. Its bioactivity, such as anti-inflammatory or platelet aggregation modulation, is attributed to its macrocyclic architecture and functional groups (e.g., hydroxyl, epoxide) . Structural elucidation typically employs NMR spectroscopy, X-ray crystallography, and mass spectrometry. For example, X-ray analysis confirmed the stereochemistry of intermediates in its synthesis, crucial for understanding structure-activity relationships .

Q. What synthetic methodologies are commonly used to construct the macrocyclic core of this compound?

The synthesis involves enantioselective strategies, such as β-iodoallenolate cyclization. Key steps include:

- Lewis Acid Catalysis : MgI₂ enables mild cyclization of β-iodoallenolates to form the macrocyclic ring (60% yield, single stereoisomer) .

- Oxy-Michael Addition : Used to assemble the A, B, and D rings of phomactin derivatives .

- Mitsunobu Reaction : For functional group interconversion (e.g., converting alcohols to esters) . Comparative studies of BF₃·OEt₂ vs. MgI₂ highlight the latter’s superiority in minimizing degradation .

Q. How is the purity of this compound derivatives validated during synthesis?

Purity is assessed via:

- Chromatography : HPLC or GC-MS for separation and quantification.

- Spectroscopy : ¹H/¹³C NMR to confirm absence of impurities.

- Crystallography : Single-crystal X-ray diffraction for definitive structural validation .

Advanced Research Questions

Q. What challenges arise in achieving enantioselectivity during this compound synthesis, and how are they addressed?

Challenges include controlling stereochemistry at multiple centers (e.g., C3, C11 in phomactin A). Solutions involve:

- Chiral Catalysts : Asymmetric induction using chiral Lewis acids.

- Stepwise Cyclization : Sequential ring formation to isolate intermediates and reduce stereochemical complexity . For example, MgI₂-mediated cyclization avoids racemization observed with harsher acids like TiCl₄ .

Q. How do contradictions in reported pharmacological data for Phomactin derivatives inform experimental design?

Discrepancies (e.g., in vitro vs. in vivo bioactivity) necessitate:

- Dose-Response Studies : To identify therapeutic windows.

- Model Selection : Primary cell lines vs. animal models (e.g., platelet aggregation assays in human vs. murine systems).

- Mechanistic Profiling : Kinase inhibition assays or receptor-binding studies to clarify targets .

Q. What computational tools are used to predict this compound’s binding modes, and how are they validated?

- Molecular Docking : Software like AutoDock Vina predicts interactions with targets (e.g., PAF receptor).

- MD Simulations : Assess binding stability over time. Validation involves correlating computational results with experimental data (e.g., mutagenesis studies or IC₅₀ values) .

Methodological Considerations

Q. How should researchers design experiments to optimize this compound’s synthetic yield?

- DoE (Design of Experiments) : Vary catalysts, temperatures, and solvents systematically.

- In Situ Monitoring : Use FTIR or LC-MS to track reaction progress.

- Scalability Trials : Test reproducibility at milligram to gram scales .

Q. What criteria define a robust pharmacological study for this compound?

Studies must adhere to FINER criteria :

- Feasible : Use validated assays (e.g., ELISA for cytokine profiling).

- Novel : Compare this compound with existing anti-inflammatory agents.

- Ethical : Follow animal welfare protocols (e.g., IACUC guidelines).

- Relevant : Align with unmet clinical needs (e.g., thrombotic disorders) .

Data Analysis and Reproducibility

Q. How can researchers resolve discrepancies in spectral data for this compound analogs?

- Cross-Validation : Compare NMR data with synthetic intermediates.

- Crystallographic Refinement : Use software like SHELXL for structural accuracy.

- Collaborative Reproducibility : Share raw data via repositories (e.g., Zenodo) .

Q. What strategies ensure reproducibility in this compound’s bioactivity assays?

- Blinded Studies : Minimize observer bias.

- Positive/Negative Controls : Include reference compounds (e.g., aspirin for platelet assays).

- Triplicate Replicates : Statistically validate results with p-values <0.05 .

Tables for Comparative Analysis

Table 1: Synthetic Methods for Phomactin Core Assembly

| Method | Catalyst | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|

| β-Iodoallenolate | MgI₂ | 60 | High | |

| Aldol Cyclization | BF₃·OEt₂ | <10 | Low |

Table 2: Key Pharmacological Studies on Phomactin Derivatives

| Study Focus | Model System | Key Finding | Limitation |

|---|---|---|---|

| Platelet Aggregation | Human PRP | IC₅₀ = 5 µM | No in vivo validation |

| Anti-inflammatory | Murine Macrophages | TNF-α inhibition at 10 µM | Species-specific effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.